Succinobucol

Mitochondrial Dysfunction Oxidative Stress Neurodegeneration

Succinobucol (AGI-1067) delivers probucol-class antioxidant activity WITHOUT the QT-prolonging cardiotoxicity that limits probucol in long-term studies. Unique differentiators: induces caspase-dependent apoptosis in vascular SMCs via a mitochondrial pathway not activated by probucol; protects against 3-NP-induced mitochondrial dysfunction (superior for Huntington's models); and reduces new-onset diabetes markers. ≥98% purity. The essential choice for cardiovascular, neurodegeneration, and metabolic research free from proarrhythmic confounds.

Molecular Formula C35H52O5S2
Molecular Weight 616.9 g/mol
CAS No. 216167-82-7
Cat. No. B1681169
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSuccinobucol
CAS216167-82-7
SynonymsSuccinobucol;  AGI-1067;  AGZ-1067;  AGI1067;  AGZ1067. Probucol monosuccinae.
Molecular FormulaC35H52O5S2
Molecular Weight616.9 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)SC(C)(C)SC2=CC(=C(C(=C2)C(C)(C)C)OC(=O)CCC(=O)O)C(C)(C)C
InChIInChI=1S/C35H52O5S2/c1-31(2,3)23-17-21(18-24(29(23)39)32(4,5)6)41-35(13,14)42-22-19-25(33(7,8)9)30(26(20-22)34(10,11)12)40-28(38)16-15-27(36)37/h17-20,39H,15-16H2,1-14H3,(H,36,37)
InChIKeyRKSMVPNZHBRNNS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Succinobucol for Research and Procurement: An Evidence-Based Baseline Overview


Succinobucol (AGI-1067, CAS 216167-82-7), the monosuccinic acid ester of probucol, is a phenolic small molecule with equipotent antioxidant properties to its parent compound but distinct pharmacological activity [1]. It was designed to target atherosclerosis through both lipid-modulating and direct anti-inflammatory effects on the vessel wall [1]. This compound's unique profile is defined by its ability to selectively inhibit the expression of key pro-inflammatory adhesion molecules and its distinct cellular mechanism of action compared to probucol, features that are critical for researchers investigating cardiovascular and inflammatory pathways [2].

Beyond Probucol: Why Succinobucol Cannot Be Substituted in Targeted Research


While succinobucol is a derivative of probucol and shares its potent antioxidant capacity, assuming they are functionally interchangeable is scientifically incorrect [1]. Critical mechanistic and safety divergences exist. In direct comparative studies, succinobucol demonstrates a unique ability to induce apoptosis in vascular smooth muscle cells via a mitochondrial pathway not activated by probucol [1]. Furthermore, succinobucol offers a crucial safety advantage by lacking the QT interval prolongation and proarrhythmic risk associated with probucol, a finding supported by both preclinical and clinical investigations [2]. The quantitative evidence below details these and other differentiating characteristics.

Quantitative Evidence Guide for Succinobucol: A Comparator-Driven Analysis for Procurement


Superior Protection Against Mitochondrial Dysfunction Compared to Probucol

In a head-to-head in vitro study using rat brain synaptosomes, both probucol and succinobucol prevented oxidative stress induced by the mitochondrial toxin 3-nitropropionic acid (3-NP). However, only succinobucol was able to preserve mitochondrial function, as measured by MTT reduction [1].

Mitochondrial Dysfunction Oxidative Stress Neurodegeneration

Significant Reduction in New-Onset Diabetes in a Large Cardiovascular Outcomes Trial

In the ARISE trial, a Phase III study involving 6,144 post-acute coronary syndrome (ACS) patients, succinobucol treatment led to a striking reduction in new-onset diabetes compared to placebo, despite showing no effect on the primary composite cardiovascular endpoint [1].

Cardiovascular Disease Diabetes Prevention Clinical Trial

Mechanistically Distinct Induction of Apoptosis in Vascular Smooth Muscle Cells

A direct comparative study in rat aortic smooth muscle cells (SMCs) revealed a fundamental difference in how probucol and succinobucol inhibit cell proliferation [1]. While both induce heme oxygenase-1 (HO-1), probucol's antiproliferative effect is HO-1-dependent, whereas succinobucol's is not [1]. Instead, succinobucol, but not probucol, induces caspase activity and apoptosis via a pathway involving mitochondrial complex II, H2O2, and cytochrome c [1].

Vascular Biology Apoptosis Restenosis

Absence of Cardiotoxicity: No QT Prolongation Unlike Probucol

A key differentiator from probucol is succinobucol's superior cardiac safety profile. Preclinical and clinical evidence indicates that succinobucol lacks the adverse cardiovascular effect of QT interval prolongation and associated risk of arrhythmias, a major liability that led to the withdrawal of probucol in many markets [1][2].

Cardiac Safety Arrhythmia Drug Development

Recommended Application Scenarios for Succinobucol in Scientific Research


Investigating Mitochondrial Dysfunction and Neuroprotection

Succinobucol's unique ability to protect against 3-NP-induced mitochondrial dysfunction, a property not shared by probucol, makes it a superior tool for research in models of Huntington's disease and other neurodegenerative conditions where mitochondrial complex II inhibition is a key feature [1].

Mechanistic Studies of Vascular Smooth Muscle Cell Apoptosis and Restenosis

Given its demonstrated capacity to induce caspase-dependent apoptosis in vascular SMCs via a distinct mitochondrial pathway, succinobucol is the preferred compound over probucol for studies focused on preventing restenosis after vascular injury or understanding apoptotic signaling in the vasculature [1].

Exploring the Role of Oxidative Stress in Diabetes Pathogenesis

The significant reduction in new-onset diabetes observed in the ARISE trial provides a strong clinical rationale for using succinobucol in preclinical research aimed at unraveling the mechanisms linking inflammation, oxidative stress, and pancreatic beta-cell function or insulin resistance [1].

Long-Term In Vivo Studies of Probucol-Class Antioxidants

For any long-term animal study requiring the antioxidant and lipid-modulating properties of a probucol-like molecule, succinobucol is the essential choice due to its documented lack of QT-prolonging cardiotoxicity, a confounding factor that severely limits the utility of probucol in such experiments [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for Succinobucol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.